molecular formula C7H9NNaO3S B1592761 Sodium 3-methylsulphanilate CAS No. 63450-43-1

Sodium 3-methylsulphanilate

Cat. No.: B1592761
CAS No.: 63450-43-1
M. Wt: 210.21 g/mol
InChI Key: CSUXUDMQKNKKJP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of sodium 3-methylsulphanilate typically involves the sulfonation of 3-methylbenzenesulfonic acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Sodium 3-methylsulphanilate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and other derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include sulfonic acids, sulfides, and sulfonamides .

Scientific Research Applications

Sodium 3-methylsulphanilate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-methylsulphanilate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This process often involves the formation of sulfonyl radicals, which can participate in various chemical transformations .

Comparison with Similar Compounds

Sodium 3-methylsulphanilate can be compared to other sulfinates such as sodium benzenesulfinate and sodium toluenesulfinate. While all these compounds share similar reactivity patterns, this compound is unique due to its specific methyl substitution, which can influence its reactivity and the types of products formed. Other similar compounds include:

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

These compounds are also used as building blocks in organic synthesis and share similar applications in chemistry and industry .

Properties

CAS No.

63450-43-1

Molecular Formula

C7H9NNaO3S

Molecular Weight

210.21 g/mol

IUPAC Name

sodium;4-amino-3-methylbenzenesulfonate

InChI

InChI=1S/C7H9NO3S.Na/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4H,8H2,1H3,(H,9,10,11);

InChI Key

CSUXUDMQKNKKJP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N.[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)O)N.[Na]

Key on ui other cas no.

63450-43-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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